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Audience: Researchers, scientists, and drug development professionals.

Introduction
Phellinus, a genus of medicinal mushrooms, has long been utilized in traditional medicine for

its therapeutic properties, including anti-tumor effects. Extracts and isolated compounds from

various Phellinus species, such as Phellinus linteus, Phellinus igniarius, and Phellinus baumii,

have demonstrated significant cytotoxic activity against a range of cancer cell lines. This

document provides detailed application notes and protocols for commonly employed cell-based

assays to measure the cytotoxicity of Phellinus extracts and their bioactive constituents. The

methodologies described herein are essential for screening and characterizing the anti-cancer

potential of these natural products in a preclinical setting.

Data Presentation: In Vitro Cytotoxicity of Phellinus
Species and Compounds
The following tables summarize the cytotoxic effects of various Phellinus extracts and isolated

compounds on different human cancer cell lines, as determined by assays measuring cell

viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter

for quantifying the potency of a compound's cytotoxic effect.

Table 1: Cytotoxicity (IC50) of Phellinus Extracts in Human Cancer Cell Lines
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Phellinu
s
Species

Extract
Type

Cancer
Cell
Line

Cell
Type

Assay
Incubati
on Time
(h)

IC50
Value

Citation

P. baumii
Polyphen

ol
A549

Lung

Carcinom

a

CCK-8 48

49.07 ±

0.5

µg/mL

[1]

P. baumii
Polyphen

ol
HeLa

Cervical

Cancer
CCK-8 48

96.14 ±

4.9

µg/mL

[1]

P. baumii
Polyphen

ol
HepG2

Liver

Carcinom

a

CCK-8 48

140.1 ±

9.6

µg/mL

[1]

P. baumii
Polyphen

ol
HCT116

Colon

Carcinom

a

CCK-8 48

54.05 ±

0.7

µg/mL

[1]

P.

igniarius
Ethanol

SK-Hep-

1

Liver

Carcinom

a

MTT 48 72 µg/mL [2]

P.

igniarius

Dichloro

methane
HT-29

Colon

Carcinom

a

MTT 72
Not

specified
[3]

P. linteus Methanol HCT-116

Colon

Carcinom

a

Not

specified
72

Not

specified
[4]

P. linteus Methanol SW-480

Colon

Carcinom

a

Not

specified
72

Not

specified
[4]

Table 2: Cytotoxicity (IC50) of Hispolon (a compound from Phellinus) in Human Cancer Cell

Lines
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Compoun
d

Cancer
Cell Line

Cell Type Assay
Incubatio
n Time (h)

IC50
Value
(µM)

Citation

Hispolon PC-3
Prostate

Cancer
MTT

Not

specified
12.9 ± 7.1 [5]

Hispolon DU-145
Prostate

Cancer
MTT

Not

specified
28.6 ± 11.1 [5]

Hispolon HCT-116
Colon

Carcinoma
MTT

Not

specified
5.2 ± 3.9 [5]

Hispolon MCF-7
Breast

Cancer
MTT

Not

specified
7.9 ± 4.6 [5]

Hispolon
MDA-MB-

231

Breast

Cancer
MTT

Not

specified
32.2 ± 14.4 [5]

Hispolon C6
Glioblasto

ma
MTT 48 51.7 [6]

Hispolon DBTRG
Glioblasto

ma
MTT 48 46.6 [6]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

generalized and may require optimization for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the

ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the

yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured

spectrophotometrically.

Principle: The amount of formazan produced is directly proportional to the number of viable

cells.
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Workflow Diagram:

Cell Preparation

Treatment

MTT Assay

Seed cells in a 96-well plate

Incubate for 24h to allow attachment

Add Phellinus extract/compound at various concentrations

Incubate for 24-72h

Add MTT solution to each well

Incubate for 2-4h to allow formazan formation

Add solubilization buffer (e.g., DMSO)

Measure absorbance at ~570 nm

Click to download full resolution via product page
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Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴

cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified

5% CO₂ atmosphere for 24 hours to allow for cell attachment.

Treatment: Prepare serial dilutions of the Phellinus extract or compound in culture medium.

Remove the medium from the wells and add 100 µL of the various concentrations of the test

substance. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic

agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to

each well.

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into

formazan crystals.

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a

solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan

crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value can be determined by plotting the percentage of cell viability against the

concentration of the Phellinus extract/compound.

Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the

measurement of cellular protein content.
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Principle: The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid

residues of cellular proteins under mildly acidic conditions. The amount of bound dye is

proportional to the total protein mass and, therefore, to the number of cells.

Workflow Diagram:
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Cell Preparation and Treatment

Fixation

Staining

Readout

Seed and treat cells in a 96-well plate

Fix cells with cold Trichloroacetic Acid (TCA)

Incubate for 1h at 4°C

Wash with water and air dry

Add SRB solution

Incubate for 30 min at room temperature

Wash with 1% acetic acid to remove unbound dye

Air dry the plate

Solubilize bound dye with Tris base solution

Measure absorbance at ~510-570 nm

Click to download full resolution via product page

Caption: General workflow for the Sulforhodamine B (SRB) assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b15596177?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to

each well and incubate for 1 hour at 4°C to fix the cells.

Washing: Discard the supernatant and wash the plate five times with slow-running tap water.

Remove excess water by tapping the plate on paper towels and allow it to air dry completely

at room temperature.

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate

at room temperature for 30 minutes.

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to

remove unbound SRB. Air dry the plates completely.

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and

570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and IC50 values as

described for the MTT assay.

Apoptosis Detection by Annexin V-FITC and Propidium
Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,

has a high affinity for PS and can be conjugated to a fluorochrome like FITC to identify early

apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that
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cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late

apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow Diagram:

Cell Preparation and Treatment

Staining

Analysis

Seed and treat cells

Harvest cells (including supernatant)

Wash cells with PBS

Resuspend in Annexin V binding buffer

Add Annexin V-FITC and Propidium Iodide (PI)

Incubate for 15 min in the dark

Analyze by flow cytometry
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Click to download full resolution via product page

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Phellinus

extract/compound for the desired time.

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells,

gently trypsinize and combine with the supernatant containing floating cells.

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of

1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add

5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by

flow cytometry.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (less common).

Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Measuring the activity

of key caspases, such as caspase-3 and caspase-9, can confirm the involvement of apoptotic
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pathways.

Principle: This assay utilizes a colorimetric or fluorometric substrate containing a specific

peptide sequence recognized by the caspase of interest (e.g., DEVD for caspase-3, LEHD for

caspase-9) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of

the substrate by the active caspase releases the chromophore or fluorophore, which can be

quantified.

Protocol (Colorimetric):

Cell Seeding and Treatment: Treat cells with the Phellinus extract/compound as described

previously.

Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer on ice.

Lysate Preparation: Centrifuge the lysate to pellet the cell debris and collect the supernatant

containing the cytosolic proteins.

Protein Quantification: Determine the protein concentration of the lysate to normalize

caspase activity.

Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the specific

caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).

Incubation: Incubate the plate at 37°C for 1-2 hours.

Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance

is proportional to the caspase activity.

Signaling Pathways in Phellinus-Induced
Cytotoxicity
Phellinus extracts and their bioactive compounds, such as hispolon, primarily induce apoptosis

in cancer cells through the intrinsic (mitochondrial) pathway.[7][8] This process is often initiated

by an increase in intracellular reactive oxygen species (ROS).

Key Events in Phellinus-Induced Apoptosis:
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Induction of Oxidative Stress:Phellinus components can lead to an accumulation of ROS

within the cancer cells.

Mitochondrial Membrane Depolarization: Increased ROS levels can cause a collapse of the

mitochondrial membrane potential (MMP).[7]

Regulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-

apoptotic proteins (e.g., Bcl-2) is increased. Phellinus treatment often leads to the

upregulation of Bax and downregulation of Bcl-2.[7]

Cytochrome c Release: The altered Bax/Bcl-2 ratio and loss of MMP lead to the release of

cytochrome c from the mitochondria into the cytosol.

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-

1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[7]

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner

caspases, such as caspase-3.[7][8]

Apoptosis Execution: Active caspase-3 cleaves various cellular substrates, including PARP,

leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as

DNA fragmentation and the formation of apoptotic bodies.[7]

Signaling Pathway Diagram:
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Caption: Intrinsic apoptosis pathway induced by Phellinus.
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Conclusion
The cell-based assays detailed in this document provide a robust framework for evaluating the

cytotoxic and pro-apoptotic properties of Phellinus extracts and their derivatives. A systematic

approach utilizing these protocols will enable researchers to effectively screen for potent anti-

cancer candidates and elucidate their mechanisms of action, thereby contributing to the

development of novel, natural product-based cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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